Maesaquinone is a naturally occurring benzoquinone primarily found in plants belonging to the Myrsinaceae family. [, , ] Specifically, it's abundant in the Maesodae subfamily. [, ] Within these plants, maesaquinone, alongside its 5-acetyl derivative, serves a protective function. This can be observed from its histochemical disposition within the plants. [, ]
The distribution of maesaquinone and its related benzoquinones, characterized by variations in their alkyl side chain length and the presence or absence of a 6-methyl group, aligns with the morphological classification of the Myrsinaceae subfamilies. [, ] Maesaquinone plays a significant role in various scientific research areas, notably for its biological activities.
The synthesis of Maesaquinone involves several steps and can be achieved through various methods:
Maesaquinone's molecular structure can be described as follows:
Maesaquinone is involved in various chemical reactions:
The mechanism of action of Maesaquinone is primarily related to its interaction with mitochondrial respiratory enzymes:
Maesaquinone exhibits several notable physical and chemical properties:
Maesaquinone has several scientific applications:
Menaquinone-7 (MK-7) biosynthesis initiates with the shikimate pathway, where phosphoenolpyruvate and erythrose-4-phosphate converge to form chorismate—the central precursor for aromatic compounds in prokaryotes [7] [8]. Chorismate undergoes a branch point: one route feeds into ubiquinone synthesis via chorismate lyase, while MK-7 synthesis requires isochorismate as the committed intermediate. This conversion is catalyzed by isochorismate synthase (entC homologs) [7]. Subsequent steps involve a thiamine pyrophosphate (TPP)-dependent enzymatic cascade:
OSB is then activated by CoA ligase (MenE), cyclized to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) by MenB, and hydrolyzed to 1,4-dihydroxy-2-naphthoate (DHNA). This soluble intermediate anchors the naphthoquinone ring, to which the isoprenoid side-chain is attached [5] [7].
Table 1: Key Enzymes in Chorismate-to-DHNA Conversion
Enzyme | Gene | Reaction | Cofactors |
---|---|---|---|
Isochorismate synthase | menF | Chorismate → Isochorismate | None |
2-succinyltransferase | menD | Isochorismate + 2-ketoglutarate → SEPHCHC | TPP, Mg²⁺ |
Synthase | menH | SEPHCHC → SHCHC | None |
Dehydratase | menC | SHCHC → OSB | None |
CoA ligase | menE | OSB → OSB-CoA | ATP, CoA |
Cyclase | menB | OSB-CoA → DHNA-CoA | None |
The hydrophobic side-chain of MK-7 comprises seven isoprene units derived from the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways. Dimethylallyl diphosphate (DMAPP) serves as the primer for iterative condensations with isopentenyl diphosphate (IPP), catalyzed by prenyltransferases [5] [9]. MenA—a membrane-associated prenyltransferase—specifically attaches the C₅₅ side-chain to DHNA, coupled with decarboxylation, yielding demethylmenaquinone (DMK-7). Final methylation by MenG generates MK-7 [5] [7].
Modular engineering of Bacillus subtilis has optimized this pathway:
The engineered strain MK3-MEP123-Gly2-ΔdhbB achieved 69.5 mg/L MK-7 in baffled flasks, demonstrating the efficacy of pathway modularization [1].
MK-7 production varies significantly with fermentation format due to differences in oxygen transfer, nutrient accessibility, and biofilm formation:
Table 2: MK-7 Yield in Different Fermentation Systems
Fermentation Type | Substrate/Medium | Max MK-7 Yield | Productivity | Key Advantages |
---|---|---|---|---|
Solid-state (SSF) | Soybean curd residue | 42 mg/kg | Low | Biofilm-enhanced production, low cost |
Liquid-state (SmF) | Glycerol + soybean peptone | 62 mg/L | 0.42 mg/(L·h) | Scalability, process control |
Biofilm reactor | Polypropylene carriers | 35 mg/L | 0.38 mg/(L·h) | Continuous operation, high cell density |
To address intracellular accumulation, strategies focus on enhancing membrane permeability and secretion:
Prenyltransferases of the UbiA superfamily catalyze the critical condensation of DHNA with polyprenyl diphosphates. These intramembrane enzymes exhibit conserved motifs (e.g., NQxxD) for substrate recognition and catalysis [5] [9]. Key engineering approaches include:
Functionalized nanoparticles enhance MK-7 biosynthesis by improving cell attachment, substrate delivery, and electron transfer:
Table 3: Engineered Prenyltransferases for MK-7 Biosynthesis
Enzyme Source | Modification | Catalytic Change | Structural Insight |
---|---|---|---|
B. subtilis MenA | None | Natural C₅₅ transfer to DHNA | Membrane-embedded, 8 transmembrane helices |
P. verruculosum PvCPS | S723Y | Switched to C₁₅ product | Occluded active site (2.65 Å resolution) |
S. cerevisiae UBIAD1 | None | MK-4 synthesis | Cytosolic domain with GGPP specificity |
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